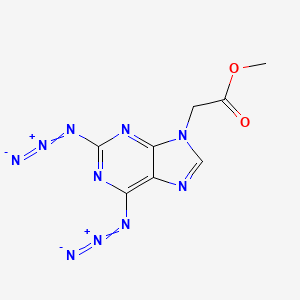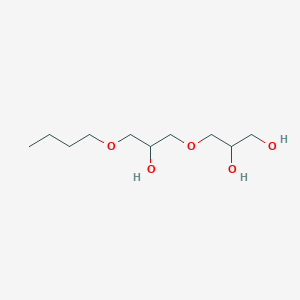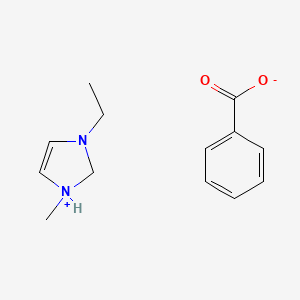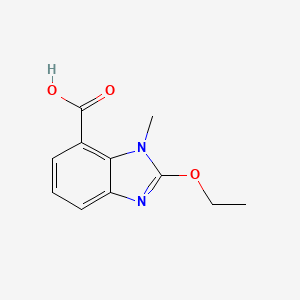![molecular formula C19H28F3NO2 B12554150 2-[Methyl(phenyl)amino]decyl trifluoroacetate CAS No. 143643-83-8](/img/structure/B12554150.png)
2-[Methyl(phenyl)amino]decyl trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Methyl(phenyl)amino]decyl trifluoroacetate is an organic compound that features a trifluoroacetate group attached to a decyl chain, which is further linked to a methyl(phenyl)amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(phenyl)amino]decyl trifluoroacetate typically involves the reaction of decyl alcohol with trifluoroacetic anhydride to form decyl trifluoroacetate. This intermediate is then reacted with methyl(phenyl)amine under appropriate conditions to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Methyl(phenyl)amino]decyl trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
2-[Methyl(phenyl)amino]decyl trifluoroacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[Methyl(phenyl)amino]decyl trifluoroacetate involves its interaction with molecular targets through its trifluoroacetate and amino groups. These interactions can modulate various biochemical pathways, depending on the specific application. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decyl trifluoroacetate: Similar structure but lacks the methyl(phenyl)amino group.
Trifluoroacetic acid: Contains the trifluoroacetate group but lacks the decyl chain and amino group.
1-Decanol, trifluoroacetate: Similar to decyl trifluoroacetate but with different functional groups.
Uniqueness
2-[Methyl(phenyl)amino]decyl trifluoroacetate is unique due to the presence of both the trifluoroacetate and methyl(phenyl)amino groups, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications where both functionalities are required.
Propriétés
Numéro CAS |
143643-83-8 |
|---|---|
Formule moléculaire |
C19H28F3NO2 |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
2-(N-methylanilino)decyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C19H28F3NO2/c1-3-4-5-6-7-9-14-17(15-25-18(24)19(20,21)22)23(2)16-12-10-8-11-13-16/h8,10-13,17H,3-7,9,14-15H2,1-2H3 |
Clé InChI |
MMHVJWPBRIKACG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(COC(=O)C(F)(F)F)N(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Dibenzo[b,d]thiophen-2-yl-N-methylformamide](/img/structure/B12554087.png)


![Methyl 3-[(oct-1-en-3-yl)oxy]prop-2-enoate](/img/structure/B12554101.png)

![2-{[2-(Diethylamino)ethyl]amino}-4,6-dimethylpyridine-3-carboxamide](/img/structure/B12554126.png)

![[4-(4-Nitrophenoxy)-4-oxobutyl]phosphonic acid](/img/structure/B12554136.png)
![1,3-Dithiolo[4,5-b][1,4,7]trithionin-2-thione, 5,6,8,9-tetrahydro-](/img/structure/B12554138.png)
![[Bis(2-chlorophenoxy)phosphinyl]acetic acid ethyl ester](/img/structure/B12554142.png)


![2-[(Diphenylmethylidene)amino]hepta-4,6-dienenitrile](/img/structure/B12554157.png)
